1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- is a heterocyclic organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a carboxylic acid group at the second position and a (E)-1-propenyl group at the first position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with propenyl halides under basic conditions to introduce the propenyl group at the nitrogen atom. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The propenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Vinyl-1H-pyrrole-2-carboxylic acid: Similar structure with a vinyl group instead of a propenyl group.
1H-Pyrrole-2-carboxylic acid: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- is unique due to the presence of the (E)-1-propenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34600-54-9 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-6H,1H3,(H,10,11)/b5-2+ |
InChI Key |
UBLSHXGKPTZMNE-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/N1C=CC=C1C(=O)O |
Canonical SMILES |
CC=CN1C=CC=C1C(=O)O |
Origin of Product |
United States |
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